molecular formula C27H31NO3 B584088 Asocainol-d5 CAS No. 1794885-17-8

Asocainol-d5

Cat. No. B584088
CAS RN: 1794885-17-8
M. Wt: 422.58
InChI Key: IORHSKBXWWSQME-UPKDRLQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asocainol-d5 is a labelled compound of Asocainol . Asocainol is a class 1a anti-arrhythmic compound . The IUPAC name for Asocainol-d5 is 4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol .


Molecular Structure Analysis

The molecular formula of Asocainol-d5 is C27H26D5NO3 . The molecular weight is 422.57 . The structure includes a dibenzazonine ring with methoxy groups and a phenethyl group .

Scientific Research Applications

Antiarrhythmic Drug Action

Asocainol-d5 has been studied for its enantioselectivity under different conditions . It’s used as a molecular model for antiarrhythmic drug action. The potencies of enantiomers of Asocainol-d5 were compared at various membrane potentials and stimulus frequencies .

Sodium Channel Blocking

Asocainol-d5 is used in research related to sodium channel blocking . The reduction of the upstroke velocity of action potentials was measured in guinea-pig papillary muscles . The inhibition of whole-cell Na+ currents was investigated in isolated guinea-pig ventricular myocytes .

Electrophysiological Studies

Asocainol-d5 is used in electrophysiological studies on isolated perfused guinea-pig hearts . It’s also used on right ventricular papillary muscles, on Purkinje fibres from the guinea pig, and on isolated sinus nodes from the rabbit .

Study of Fast and Slow Inward Current

Asocainol-d5 is used in research related to the fast and slow inward current . The various electrophysiological effects of Asocainol-d5 are attributed to inhibitory influences of the drug on the fast and on the slow inward current .

Study of Diastolic Depolarisation

Asocainol-d5 is used in research related to the rate of diastolic depolarisation . In the primary pacemaker region of the sinus node of the rabbit, Asocainol-d5 reduces the rate of the diastolic depolarisation .

Study of Action Potential Amplitude and Upstroke Velocity

Asocainol-d5 is used in research related to the amplitude and the upstroke velocity of the action potential . In the primary pacemaker region of the sinus node of the rabbit, Asocainol-d5 diminishes the amplitude and the upstroke velocity of the action potential .

Future Directions

While specific future directions for Asocainol-d5 are not mentioned in the literature, the development and application of labelled compounds in various fields such as clinical diagnostics, organic chemistry, and metabolic research suggest potential areas of exploration .

Mechanism of Action

Target of Action

Asocainol-d5, a derivative of Asocainol, primarily targets the sodium (Na+) channels and calcium (Ca2+) channels of the myocardial cell membrane . These channels play a crucial role in the electrical activity of the heart, influencing the heart’s rhythm and rate.

Mode of Action

Asocainol-d5 interacts with its targets by blocking the Na+ and Ca2+ channels. This blocking action inhibits the fast inward Na+ current and the slow Ca2+ influx . The compound’s interaction with these channels results in alterations in the action potentials of the heart cells .

Biochemical Pathways

The blocking of Na+ and Ca2+ channels by Asocainol-d5 affects the electrical conduction pathways in the heart. This leads to a decrease in the upstroke velocity of action potentials, a reduction in the amplitude of action potentials, and a shortening of the action potential duration . These changes can influence the heart’s rhythm and potentially have antiarrhythmic effects.

Pharmacokinetics

The potency of asocainol and its enantiomers is thought to be determined by changes in drug diffusion, its mobility in the electric field, and protonation . These factors could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of Asocainol-d5, impacting its bioavailability.

Result of Action

The result of Asocainol-d5’s action is a decrease in the frequency of heartbeats and a prolongation of the PQ, QRS, and QT intervals in the cardiac electrogram . In addition, it reduces the rate of diastolic depolarization and diminishes the amplitude and the upstroke velocity of the action potential . These effects can help in the management of arrhythmias.

Action Environment

The action of Asocainol-d5 can be influenced by various environmental factors such as membrane potential and stimulus frequency . Lowering the membrane potential and/or increasing the stimulus frequency enhances the effects of Asocainol-d5 . .

properties

IUPAC Name

4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORHSKBXWWSQME-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.